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molecular formula C9H8ClNS B1608923 3-[(4-chlorophenyl)thio]propanenitrile CAS No. 5307-86-8

3-[(4-chlorophenyl)thio]propanenitrile

Cat. No. B1608923
M. Wt: 197.69 g/mol
InChI Key: SECQTJKHIJFJCU-UHFFFAOYSA-N
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Patent
US04107438

Procedure details

10 ml of β-chloropropionitrile (0.13 mol) are added, whilst stirring at 70°-80° C, to a solution of 17.4 g (0.12 mol) of p-chlorothiophenol and 4.8 g of sodium hydroxide pellets in 50 ml of water. The mixture is kept at 80° C for half an hour. After cooling, it is extracted with ether and the extract is washed with water and dried. 22.5 g of 3-(p-chlorophenylthio)-propionitrile. Melting point = 53-54° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]#[N:5].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][CH:8]=1.[OH-].[Na+]>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:2][CH2:3][C:4]#[N:5])=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCC#N
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
4.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is kept at 80° C for half an hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
it is extracted with ether
WASH
Type
WASH
Details
the extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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